CID 156588783
Beschreibung
CID 156588783 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous CIDs like CAS 1046861-20-4 (PubChem ID 53216313) and CAS 1261080-59-4 (PubChem ID 78358133) are boronic acid derivatives and nitro-sulfonamide compounds, respectively, with applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H8N2NaO4S2 |
|---|---|
Molekulargewicht |
271.3 g/mol |
InChI |
InChI=1S/C7H6N2O3S2.Na.H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-4H,(H,9,13)(H,10,11,12);;1H2 |
InChI-Schlüssel |
VSDMXVALZCXWOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=S)NC2=CC1S(=O)(=O)O.O.[Na] |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
CID 156588783 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten im Allgemeinen Modifikationen an den funktionellen Gruppen, die in der Verbindung vorhanden sind.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von CID 156588783 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren, wodurch deren Aktivität moduliert wird. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen und biochemischen Signalwegen führen, was letztendlich zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of CID 156588783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Table 1: Physicochemical and Pharmacological Properties
Note: Data for CID 156588783 are inferred from PubChem’s general framework due to lack of direct evidence.
Structural and Functional Comparisons
- Boronic Acid Derivatives (CAS 1046861-20-4) : These compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their stability and reactivity with palladium catalysts. Their moderate solubility (0.24 mg/mL) and high GI absorption make them suitable for drug discovery .
- Nitro-Sulfonamide Compounds (CAS 1261080-59-4) : Exhibiting higher solubility (2.74 mg/mL) and CYP1A2 inhibition, these molecules are explored for antimicrobial and anticancer applications. Their LogP (1.88) suggests balanced lipophilicity for membrane permeability .
- Chemical Inducers of Dimerization (CIDs) : Photocleavable CIDs like pRap enable spatiotemporal control of protein interactions in cellular studies. Their large molecular weight (~1,000 g/mol) and hydrophobicity necessitate specialized delivery systems .
Methodological Insights from Related Studies
- Synthesis : CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C , whereas CIDs often require multi-step organic synthesis with stringent purification protocols .
- Analytical Characterization: Techniques like GC-MS () and LC-ESI-MS () are critical for structural elucidation. For example, source-induced CID in mass spectrometry differentiates isomers like ginsenosides Rf and F11 .
- Biological Evaluation : Meta-analyses () and randomized trials () highlight the importance of compound stability and bioavailability in clinical outcomes, such as chemotherapy-induced diarrhea (CID) management.
Q & A
How can researchers formulate precise and impactful research questions for studying CID 156588783?
Answer:
To formulate robust research questions, employ structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- PICOT : Define the target population (e.g., biological systems or chemical environments where CID 156588783 acts), the experimental intervention (e.g., dosage, delivery method), a comparison group (e.g., control compounds), measurable outcomes (e.g., efficacy, toxicity), and the study timeframe .
- FINER : Assess feasibility (resources, expertise), novelty (gap in literature), ethical compliance (e.g., handling hazardous materials), and relevance to advancing scientific knowledge .
Table 1: Comparison of PICOT and FINER Frameworks
| Framework | Components | Application Example |
|---|---|---|
| PICOT | Population, Intervention, Comparison, Outcome, Time | "How does CID 156588783 (intervention) affect enzyme kinetics (outcome) in E. coli (population) compared to CID X (comparison) over 24 hours (time)?" |
| FINER | Feasibility, Interest, Novelty, Ethics, Relevance | "Is synthesizing CID 156588783 derivatives (novelty) ethically permissible (ethics) given lab safety protocols?" |
What systematic approaches ensure comprehensive literature reviews for CID 156588783-related studies?
Answer:
A systematic review involves:
Keyword Strategy : Use Boolean operators (e.g., "CID 156588783 AND pharmacokinetics") across databases like PubMed, Scopus, and Google Scholar .
Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor .
Synthesis Matrix : Organize findings into themes (e.g., mechanistic studies, toxicity profiles) to identify gaps .
Table 2: Recommended Databases for Literature Reviews
| Database | Coverage | Strengths |
|---|---|---|
| PubMed | Biomedical | High-quality peer-reviewed articles |
| Scopus | Multidisciplinary | Citation tracking and author metrics |
| Google Scholar | Broad | Grey literature and preprints |
How should experimental protocols for CID 156588783 be designed to ensure reproducibility?
Answer:
Key elements include:
- Detailed Methods : Specify instrumentation (e.g., HPLC conditions), reagent purity, and environmental controls (e.g., temperature) .
- Negative/Positive Controls : Validate assay performance (e.g., solvent-only controls for toxicity studies) .
- Documentation : Use lab notebooks or electronic systems to record deviations and raw data .
Table 3: Checklist for Reproducible Experiments
| Element | Example |
|---|---|
| Materials | CID 156588783 purity ≥98% (HPLC-verified) |
| Controls | Vehicle control (DMSO) for solubility assays |
| Data Archiving | Raw spectral data uploaded to institutional repositories |
How can researchers resolve contradictions in experimental data involving CID 156588783?
Answer:
Address discrepancies using:
Statistical Analysis : Apply t-tests or ANOVA to assess significance of conflicting results (e.g., varying IC50 values) .
Source Validation : Cross-check reagent sources (e.g., supplier purity reports) and instrument calibration logs .
Replication : Repeat experiments under identical conditions to confirm trends .
Table 4: Common Causes of Data Contradictions
| Cause | Mitigation Strategy |
|---|---|
| Batch variability | Standardize reagent procurement |
| Instrument drift | Daily calibration protocols |
| Environmental factors | Monitor lab conditions (humidity, temperature) |
What advanced methodologies optimize experimental protocols for CID 156588783 synthesis?
Answer:
Use Design of Experiments (DOE) to optimize parameters:
- Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration) .
- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield .
Table 5: DOE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction temperature | 60–100°C | 80°C |
| Catalyst loading | 0.5–2.0 mol% | 1.2 mol% |
How can mixed-methods approaches enhance studies on CID 156588783?
Answer:
Integrate qualitative and quantitative
- Triangulation : Combine spectroscopic data (quantitative) with researcher observations (qualitative) on crystallization behavior .
- Sequential Design : Use focus groups to refine hypotheses before large-scale experiments .
Table 6: Mixed-Methods Integration Strategies
| Phase | Method | Purpose |
|---|---|---|
| Exploratory | Interviews with experts | Identify understudied properties |
| Confirmatory | High-throughput screening | Validate hypotheses |
What ethical considerations are critical for CID 156588783 research?
Answer:
- Safety Protocols : Follow OSHA guidelines for handling hazardous compounds .
- Data Integrity : Avoid selective reporting; disclose all results (positive/negative) .
- Attribution : Cite prior work on CID 156588783 analogs to avoid plagiarism .
Table 7: Ethical Compliance Checklist
| Requirement | Documentation |
|---|---|
| IRB Approval | Protocol ID #XYZ (if involving human/animal models) |
| Material Transfer Agreements | Supplier contracts for proprietary reagents |
How can researchers ensure reproducibility in CID 156588783 studies?
Answer:
- Open Science Practices : Share protocols on platforms like Protocols.io .
- Peer Review : Pre-submission reviews to identify methodological gaps .
Table 8: Reproducibility Tools
| Tool | Function |
|---|---|
| Electronic Lab Notebooks | Track experimental iterations |
| FAIR Data Principles | Ensure data is Findable, Accessible, Interoperable, Reusable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
